molecular formula C21H19ClN4S B7833776 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833776
M. Wt: 394.9 g/mol
InChI Key: RMCNXAPROKIPEC-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanyl-6-(4-propan-2-ylanilino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4S/c1-13(2)14-6-10-17(11-7-14)24-20-18(12-23)19(25-21(26-20)27-3)15-4-8-16(22)9-5-15/h4-11,13H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCNXAPROKIPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine ring followed by the introduction of the chlorophenyl, isopropylphenyl, and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound shares the chlorophenyl group but has a different core structure.

    4-Aminocoumarin derivatives: These compounds have a similar aromatic structure but differ in their functional groups and overall framework.

Uniqueness

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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